Rubidomycin

Descripción

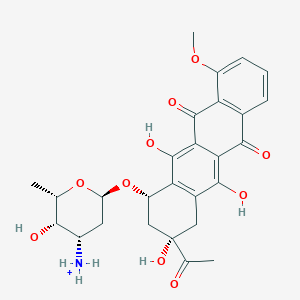

A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H30NO10+ |

|---|---|

Peso molecular |

528.5 g/mol |

Nombre IUPAC |

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium |

InChI |

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/p+1/t10-,14-,16-,17-,22+,27-/m0/s1 |

Clave InChI |

STQGQHZAVUOBTE-VGBVRHCVSA-O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O |

Sinónimos |

Cerubidine Dauno Rubidomycine Dauno-Rubidomycine Daunoblastin Daunoblastine Daunomycin Daunorubicin Daunorubicin Hydrochloride Hydrochloride, Daunorubicin NSC 82151 NSC-82151 NSC82151 Rubidomycin Rubomycin |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Rubidomycin in Acute Myeloid Leukemia (AML) Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidomycin, also known as Daunorubicin, is a cornerstone chemotherapeutic agent in the treatment of Acute Myeloid Leukemia (AML).[1][2] As an anthracycline antibiotic, its efficacy is rooted in a multi-faceted mechanism of action that primarily targets the integrity and replication of leukemic cell DNA.[3][4] This technical guide provides a detailed exploration of this compound's core mechanisms in AML cells, supported by quantitative data, experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding for research and drug development professionals.

Core Mechanisms of Action

This compound's cytotoxic effects on AML cells are primarily mediated through three interconnected mechanisms: DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3][5][6]

DNA Intercalation and Topoisomerase II Inhibition

The planar ring structure of this compound allows it to intercalate between the base pairs of the DNA double helix.[4][7] This physical insertion unwinds the DNA, creating a structural blockade that obstructs the processes of DNA replication and transcription.[3][4]

Crucially, this intercalation stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication.[8][9] By preventing the re-ligation of the DNA strands after they have been cleaved by topoisomerase II, this compound induces the accumulation of single and double-strand DNA breaks.[3][7][10] This extensive DNA damage is a primary trigger for cell cycle arrest and the subsequent initiation of apoptosis.[3][11]

Generation of Reactive Oxygen Species (ROS)

This compound can undergo redox cycling, a process that generates highly reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[5][11][12] This oxidative stress inflicts further damage on cellular components, including lipids, proteins, and DNA.[3] The generation of ROS contributes significantly to this compound's cytotoxicity by inducing mitochondrial damage and promoting apoptosis.[11][13]

Induction of Apoptosis

The culmination of DNA damage and oxidative stress is the induction of programmed cell death, or apoptosis, in AML cells.[5][14] this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11][15]

-

Intrinsic Pathway: DNA damage often leads to the activation of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax.[3][11] This leads to changes in the mitochondrial membrane potential, promoting the release of cytochrome c and the formation of the apoptosome, which ultimately activates caspase-9 and the executioner caspase-3.[11]

-

Extrinsic Pathway: Evidence also suggests that this compound can engage the extrinsic pathway, potentially involving the activation of death receptors and the subsequent activation of caspase-8.[11]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[14][16]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Core mechanisms of this compound action in AML cells.

Caption: this compound-induced apoptotic signaling pathways.

Experimental Workflow

Caption: Workflow for assessing this compound-induced apoptosis.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound (Daunorubicin) in various AML cell lines as reported in the literature.

| Cell Line | IC50 (nM) | Reference |

| K562 | 21.7 ± 5.6 | [17] |

| MOLM-14 | 8.1 ± 1.2 | [17] |

| HL-60 | 2.52 µM (2520 nM) at 24h | [18] |

| U937 | 1.31 µM (1310 nM) at 24h | [18] |

| THP-1 | >1000 nM (approx.) | [19] |

| KG-1 | ~800 nM (approx.) | [19] |

| Kasumi-1 | <200 nM (approx.) | [19] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of this compound.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Cell Culture and Treatment:

-

Culture AML cell lines (e.g., HL-60, U937) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.[5]

-

Seed cells at a density of approximately 1 x 10^6 cells/mL.[5]

-

Treat cells with varying concentrations of this compound for desired time points (e.g., 4, 12, 24 hours).[11] Include an untreated control.

-

-

Staining:

-

Harvest cells by centrifugation and wash twice with cold PBS.[5]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]

-

Add 5 µL of FITC-conjugated Annexin V.[5]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 5 µL of Propidium Iodide.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.[5]

-

Use appropriate lasers and filters for FITC and PI detection.

-

Use unstained, Annexin V-only, and PI-only stained cells for compensation and to set gates.[5]

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Measurement of DNA Damage (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[20][21]

-

Cell Preparation:

-

Treat AML cells with this compound as described above.

-

Harvest and resuspend cells in cold PBS at a known concentration.

-

-

Slide Preparation and Lysis:

-

Mix a small volume of cell suspension with low-melting-point agarose.

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).[20]

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

-

Apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[21]

-

-

Staining and Visualization:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope.

-

-

Analysis:

-

Use specialized software to quantify the amount of DNA in the comet tail relative to the head. The tail intensity is proportional to the amount of DNA damage.[22]

-

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes.

-

Cell Treatment and Lysis:

-

Treat and harvest cells as previously described.

-

Lyse the cells to release their contents.

-

-

Assay:

-

Use a fluorometric or colorimetric assay kit containing a specific caspase substrate conjugated to a reporter molecule.

-

For pan-caspase activity, a reagent like FITC-conjugated pancaspase inhibitor (e.g., FITC-VAD-FMK) can be used, followed by flow cytometry analysis.[11]

-

-

Quantification:

-

Measure the fluorescence or absorbance, which is proportional to the caspase activity in the sample.

-

Conclusion

This compound remains a critical component of AML therapy, and a thorough understanding of its mechanism of action is paramount for optimizing its use and developing novel therapeutic strategies. Its ability to induce extensive DNA damage through intercalation and topoisomerase II inhibition, coupled with the generation of cytotoxic ROS, culminates in the robust induction of apoptosis in AML cells. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers dedicated to advancing the fight against acute myeloid leukemia.

References

- 1. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 4. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. Topoisomerase II and leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapy-related acute myeloid leukemia secondary to inhibitors of topoisomerase II: from the bedside to the target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel roles of reactive oxygen species in the pathogenesis of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. championsoncology.com [championsoncology.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Discovery and History of Rubidomycin: A Technical Guide

This guide provides an in-depth exploration of the discovery, history, and core scientific principles of Rubidomycin, more commonly known as Daunorubicin. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's journey from a soil microorganism to a cornerstone of chemotherapy. This document delves into the initial isolation and characterization, mechanism of action, and early clinical applications, presenting key data in structured tables and visualizing complex pathways and workflows.

Discovery and Historical Timeline

The discovery of this compound was a significant milestone in the field of oncology, emerging from the systematic screening of microbial products for anticancer activity in the mid-20th century. The timeline below outlines the key events in its history.

Table 1: Key Milestones in the History of this compound (Daunorubicin)

| Year(s) | Event | Key Researchers/Institutions | Significance |

| 1950s | Initiation of a program to isolate anticancer compounds from soil microbes.[1] | Farmitalia Research Laboratories (Italy) | This organized effort laid the groundwork for the discovery of anthracyclines. |

| Early 1960s | Isolation of a red-pigmented antibiotic from Streptomyces peucetius.[1] | A. Di Marco, et al. (Farmitalia) | The Italian team named the compound "Daunomycin."[1] |

| Early 1960s | Independent isolation of the same compound. | Rhône-Poulenc (France) | The French team named the compound "this compound."[1] |

| 1963 | The international name "Daunorubicin" was adopted, combining "Dauni" (a pre-Roman tribe from the area of isolation) and "rubis" (French for ruby, describing its color).[1] | N/A | Established a unified nomenclature for the compound. |

| 1960s | Commencement of clinical trials.[1] | Various clinical investigators | Demonstrated the drug's efficacy in treating acute leukemia and lymphoma.[1] |

| 1967 | Recognition of cardiotoxicity as a major side effect.[1] | Clinical researchers | This discovery highlighted the need for careful dose management and the search for less toxic analogs. |

| 1979 | Daunorubicin was approved for medical use in the United States.[1] | U.S. Food and Drug Administration (FDA) | Formal recognition of its therapeutic value. |

The dual discovery by Italian and French research groups is a notable aspect of this compound's history. The Italian team at Farmitalia Research Laboratories isolated the compound from a soil sample collected near the Castel del Monte in Southern Italy.[1] Concurrently, researchers at Rhône-Poulenc in France also isolated the same molecule.[1] The name "Daunorubicin" was ultimately chosen as a compromise.

Physicochemical Properties

This compound is an anthracycline antibiotic with a distinct chemical structure that dictates its biological activity.

Table 2: Physicochemical Properties of Daunorubicin

| Property | Value |

| Molecular Formula | C₂₇H₂₉NO₁₀ |

| Molecular Weight | 527.52 g/mol |

| Appearance | Orange-red, crystalline powder |

| Melting Point | 188-190 °C (decomposes) |

| Solubility | Soluble in water, methanol, and aqueous alcohols. Practically insoluble in chloroform, ether, and benzene. |

| Specific Optical Rotation | +248° (c = 0.05-1.0 in methanol) |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces peucetius

The following is a generalized protocol based on early methods for the isolation and purification of this compound.

Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Fermentation: Streptomyces peucetius is cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation is typically carried out for several days to allow for the production of the antibiotic.

-

Extraction:

-

The fermentation broth is acidified to a low pH (e.g., pH 2) to ensure this compound is in a soluble form in the aqueous phase.

-

The acidified broth is filtered to remove the mycelia.

-

The pH of the filtrate is then adjusted to be slightly alkaline (e.g., pH 8.5).

-

The antibiotic is extracted from the aqueous phase into a water-immiscible organic solvent such as n-butanol or chloroform.

-

The organic extract is concentrated under reduced pressure to a smaller volume.

-

-

Purification:

-

The concentrated extract is acidified with hydrochloric acid to precipitate the hydrochloride salt of this compound.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of methanol and chloroform.

-

The purified crystals are collected by filtration and dried under vacuum.

-

Mechanism of Action

The anticancer activity of this compound is primarily attributed to its ability to interfere with DNA replication and function through several mechanisms.

DNA Intercalation and Topoisomerase II Inhibition

This compound's planar anthracycline ring intercalates between the base pairs of the DNA double helix. This binding physically obstructs the action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

Furthermore, this compound is a potent inhibitor of topoisomerase II. This enzyme is crucial for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand. This compound stabilizes the covalent complex between topoisomerase II and the cleaved DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

Signaling Pathway of Topoisomerase II Inhibition by this compound

References

Daunorubicin: A Technical Guide to its Chemical Structure, Properties, and Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, is a cornerstone chemotherapeutic agent with potent anti-neoplastic activity, primarily utilized in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] Its clinical efficacy is rooted in a multi-faceted mechanism of action that disrupts fundamental cellular processes. This technical guide provides an in-depth examination of the chemical structure and physicochemical properties of Daunorubicin, its primary mechanisms of action—DNA intercalation and topoisomerase II inhibition—and the subsequent cellular signaling pathways it triggers. Detailed experimental protocols for key assays and visual representations of complex biological and experimental workflows are included to support advanced research and drug development efforts in oncology.

Chemical Structure and Physicochemical Properties

Daunorubicin is a glycosidic antibiotic isolated from Streptomyces species.[4] Its structure consists of a tetracyclic aglycone, daunomycinone, linked to an amino sugar, daunosamine.[5] The planar tetracyclic ring system is crucial for its primary mechanism of action.

IUPAC Name: (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione[6]

Physicochemical Data

A comprehensive understanding of Daunorubicin's physicochemical properties is essential for pharmacology and drug delivery applications.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₉NO₁₀ | [6] |

| Molecular Weight | 527.5 g/mol | [7] |

| Appearance | Orange-red, crystalline powder/thin red needles | [7][8] |

| Melting Point | 188-190 °C (decomposes) | [8] |

| pKa (Strongest Acidic) | 8.21 (Predicted) | [9] |

| pKa (Strongest Basic) | 9.52 (Predicted) | [9] |

| logP (Octanol-Water Partition Coefficient) | 1.13 (Predicted) | [9] |

| Water Solubility | 0.87 mg/mL (Predicted) | [9] |

Core Mechanisms of Action

Daunorubicin's cytotoxic effects are primarily attributed to two interconnected mechanisms that culminate in catastrophic DNA damage and cell death.[10]

DNA Intercalation

The planar aromatic structure of the daunomycinone ring system allows Daunorubicin to insert itself between the base pairs of the DNA double helix.[1][2][4] This intercalation process has several significant consequences:

-

Structural DNA Distortion: The insertion of Daunorubicin causes a local unwinding of the DNA helix by approximately 8°, leading to conformational changes that interfere with DNA-protein interactions.[4]

-

Inhibition of Macromolecular Synthesis: The distortion of the DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting both DNA replication and transcription.[2][4]

-

Sequence Preference: Daunorubicin exhibits a binding preference for sequences containing two adjacent G/C base pairs, particularly when flanked on the 5' side by an A/T base pair.[4]

Topoisomerase II Inhibition

Daunorubicin acts as a topoisomerase II "poison."[4][10][11] Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling, by creating transient double-strand breaks (DSBs). Daunorubicin interferes with this process by:

-

Stabilizing the Cleavage Complex: It traps the topoisomerase II enzyme in a covalent complex with the DNA after the DNA has been cleaved.[4][11]

-

Preventing Re-ligation: By stabilizing this "cleavable complex," Daunorubicin prevents the enzyme from re-ligating the broken DNA strands.[4][11]

-

Accumulation of DNA Double-Strand Breaks: This leads to an accumulation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic lesions that trigger cell cycle arrest and apoptosis.[11][12]

Cellular Signaling Pathways Activated by Daunorubicin

The extensive DNA damage induced by Daunorubicin activates a complex network of cellular signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) and Apoptosis

The accumulation of DNA double-strand breaks is a potent trigger for the DNA Damage Response pathway. This leads to the activation of the ATM (Ataxia-Telangiectasia Mutated) and Chk2 kinases, which in turn can activate the p53 tumor suppressor protein.[11][12] Activated p53 can induce cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, initiate apoptosis (programmed cell death).[12]

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Daunorubicin treatment.

-

Cell Treatment: Treat cells with Daunorubicin at a relevant concentration (e.g., its IC50) for a desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will stain early apoptotic cells (phosphatidylserine exposure on the outer cell membrane), while PI will stain late apoptotic and necrotic cells (compromised cell membrane).

RP-HPLC Method for Daunorubicin Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative determination of Daunorubicin in various matrices.

-

Chromatographic System: Utilize an HPLC system with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v). The flow rate is typically set to 1.0 mL/min. 3[13]. Detection: Set the UV detector to a wavelength of 236 nm or 254 nm. 4[13]. Standard Preparation: Prepare a series of standard solutions of Daunorubicin of known concentrations to generate a calibration curve.

-

Sample Preparation: Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Injection and Analysis: Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.

-

Quantification: Determine the concentration of Daunorubicin in the sample by comparing its peak area to the calibration curve.

Conclusion

Daunorubicin remains a vital tool in cancer chemotherapy due to its potent cytotoxic activity, which is primarily driven by its ability to intercalate into DNA and inhibit topoisomerase II. This dual mechanism leads to extensive DNA damage, triggering cellular signaling pathways that result in cell cycle arrest and apoptosis. A thorough understanding of its chemical properties, mechanism of action, and the cellular responses it elicits is crucial for optimizing its therapeutic use, managing its toxicity, and guiding the development of next-generation anthracyclines with improved efficacy and safety profiles. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing cancer therapy.

References

- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]

- 4. Daunorubicin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DAUNORUBICIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

Unveiling the Nuances: A Technical Guide to the Molecular Differences Between Rubidomycin and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Rubidomycin, more commonly known as Daunorubicin, and its hydroxylated analog, Doxorubicin, are archetypal anthracycline antibiotics that have been mainstays in chemotherapy regimens for decades. Despite their striking structural similarity, a single hydroxyl group sets them apart, leading to significant differences in their clinical applications, efficacy, and toxicity profiles. This in-depth technical guide aims to provide a comprehensive comparison of their molecular distinctions, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Core Molecular Distinction: A Tale of Two Side Chains

The fundamental difference between Doxorubicin and Daunorubicin lies in the side chain at the C-9 position of the aglycone moiety. Doxorubicin possesses a hydroxyl group at the C-14 position, resulting in a primary alcohol, whereas Daunorubicin has a methyl group at the same position.[1][2][3] This seemingly minor alteration has profound implications for their biological activity.

The shared core structure of both molecules consists of a tetracyclic aglycone, daunomycinone, linked to an amino sugar, daunosamine.[1][3][4] This amphiphilic nature allows them to intercalate into DNA, a primary mechanism of their cytotoxic action.[5][6][]

Physicochemical Properties: A Quantitative Comparison

The structural variance between Doxorubicin and Daunorubicin influences their physicochemical properties, which in turn affects their pharmacokinetics and cellular uptake. The hydroxyl group in Doxorubicin increases its polarity and potential for hydrogen bonding compared to the more lipophilic methyl group in Daunorubicin.[8]

| Property | Daunorubicin (this compound) | Doxorubicin | Reference |

| Molecular Formula | C27H29NO10 | C27H29NO11 | [9] |

| Molecular Weight ( g/mol ) | 527.5 | 543.5 | [9][10] |

| LogP (Octanol/Water Partition Coefficient) | 1.8 | 1.3 | [9] |

| Refractivity | 134.14 ± 0.4 | 134.17 ± 0.4 | [11] |

| Polarizability (ų) | 53.15 ± 0.5 | 53.16 ± 0.5 | [11] |

| Hydration Energy (kcal/mol) | -28.93 | -31.11 | [11] |

| Gibbs Free Energy of Solvation (kcal/mol) | -20.69 | -24.41 | [11] |

| Dipole Moment (Debye) | 6.22 | 6.88 | [11] |

Mechanism of Action: Shared Pathways and Subtle Divergences

Both Doxorubicin and Daunorubicin exert their cytotoxic effects through a multi-pronged attack on cancer cells. The primary mechanisms include:

-

DNA Intercalation: The planar aromatic rings of the anthracycline core insert between DNA base pairs, particularly at GC-rich sequences.[5][6] This physical obstruction distorts the DNA helix, interfering with replication and transcription.[5][6]

-

Topoisomerase II Inhibition: A crucial aspect of their anticancer activity is the stabilization of the topoisomerase II-DNA cleavable complex.[6][][12] By preventing the re-ligation of the DNA strands, they induce double-strand breaks, ultimately triggering apoptotic cell death.[]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity and, notably, cardiotoxicity.[1]

While these mechanisms are common to both drugs, the hydroxyl group in Doxorubicin is thought to contribute to a more stable ternary complex with DNA and topoisomerase II, potentially explaining its broader spectrum of activity against solid tumors.[3]

A novel mechanism has been proposed for Doxorubicin involving the activation of the transcription factor CREB3L1 through ceramide synthesis.[13] This pathway leads to the expression of cell cycle inhibitors like p21.[13]

Experimental Protocols

Cytotoxicity Assay: Determining IC50 Values

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Doxorubicin and Daunorubicin in a cancer cell line using a colorimetric assay such as the MTT assay.

1. Materials and Reagents:

-

Cancer cell line (e.g., HL-60, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Doxorubicin hydrochloride and Daunorubicin hydrochloride

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[12]

-

Drug Treatment: Prepare serial dilutions of Doxorubicin and Daunorubicin in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle-treated control group.[12]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Apoptosis Assay: Annexin V/Propidium Iodide Staining

This protocol describes the quantification of apoptotic and necrotic cells following treatment with Doxorubicin or Daunorubicin using flow cytometry.

1. Materials and Reagents:

-

Cancer cell line

-

Complete culture medium

-

Doxorubicin hydrochloride and Daunorubicin hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

2. Procedure:

-

Cell Treatment: Treat cells with Doxorubicin or Daunorubicin at their respective IC50 concentrations for 24-48 hours.[12]

-

Cell Harvesting: Harvest the cells by centrifugation.[12]

-

Washing: Wash the cells twice with cold PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[12]

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12]

3. Data Analysis:

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.[12]

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[12]

-

Live Cells: Annexin V-negative and PI-negative.

-

Quantify the percentage of cells in each quadrant.

Conclusion

The molecular distinction between this compound (Daunorubicin) and Doxorubicin, centered on a single hydroxyl group, ramifies into observable differences in their physicochemical properties and biological activities. While both are potent anticancer agents that function primarily through DNA intercalation and topoisomerase II inhibition, Doxorubicin's broader clinical efficacy, particularly against solid tumors, may be attributed to its unique structural feature. Understanding these nuances at a molecular level is paramount for the rational design of novel anthracycline derivatives with improved therapeutic indices and for optimizing their clinical application in the ongoing fight against cancer. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing cancer chemotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Daunorubicin - Wikipedia [en.wikipedia.org]

- 8. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Cancer: How does doxorubicin work? | eLife [elifesciences.org]

An In-depth Technical Guide to the Biosynthesis of Daunorubicin in Streptomyces peucetius

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the daunorubicin biosynthesis pathway in Streptomyces peucetius. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important anticancer agent. This document details the genetic and enzymatic steps of the pathway, presents quantitative data from various studies, outlines key experimental protocols, and provides visualizations of the core processes.

Introduction to Daunorubicin and its Biosynthesis

Daunorubicin is a potent anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid and lymphoblastic leukemias.[1] It is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces peucetius. The biosynthesis of daunorubicin is a complex process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes that modify the polyketide backbone to form the final tetracyclic aglycone, which is then glycosylated. The entire process is encoded by a cluster of genes, primarily the dps, dnr, and dnm gene clusters.[2] Understanding this intricate pathway is crucial for the genetic manipulation of S. peucetius to improve drug yields and for the engineered biosynthesis of novel anthracycline analogs with enhanced therapeutic properties.[3]

The Daunorubicin Biosynthetic Pathway

The biosynthesis of daunorubicin can be broadly divided into three main stages:

-

Formation of the Aglycone (ε-rhodomycinone): This stage begins with the synthesis of a 21-carbon decaketide chain from a propionyl-CoA starter unit and nine malonyl-CoA extender units, catalyzed by the type II PKS.[4] A series of cyclization and tailoring reactions then transform this linear polyketide into the tetracyclic aromatic aglycone, ε-rhodomycinone.

-

Synthesis of the Deoxysugar (TDP-L-daunosamine): Concurrently, the deoxysugar TDP-L-daunosamine is synthesized from glucose-1-phosphate through a separate pathway encoded by the dnm genes.

-

Glycosylation and Post-Glycosylation Modifications: The aglycone ε-rhodomycinone is then glycosylated with TDP-L-daunosamine. Subsequent enzymatic modifications, including methylation and hydroxylation, lead to the final product, daunorubicin.

Key Genes and Enzymes

The table below summarizes the key genes and their corresponding enzymes involved in the daunorubicin biosynthesis pathway.

| Gene Cluster | Gene | Enzyme/Protein | Function |

| dps | dpsA, dpsB | Polyketide synthase (KSα, KSβ) | Catalyze the condensation of malonyl-CoA units. |

| dpsC | Chain length factor | Contributes to the selection of the propionyl-CoA starter unit.[5] | |

| dpsD | Acyltransferase | Involved in the transfer of acyl groups. | |

| dpsE | Ketoreductase | Reduces a specific keto group during polyketide synthesis. | |

| dpsY | Polyketide cyclase | Essential for the formation of 12-deoxyaklanonic acid.[6] | |

| dnr | dnrD | Aklanonic acid methyl ester cyclase | Catalyzes the cyclization of aklanonic acid methyl ester to aklaviketone.[7] |

| dnrC | Aklanonic acid methyltransferase | Converts aklanonic acid to its methyl ester.[7] | |

| dnrF | Aklavinone-11-hydroxylase | Hydroxylates aklavinone to ε-rhodomycinone.[8] | |

| dnrG | C-12 oxygenase | Introduces a keto group to form aklanonic acid.[2] | |

| dnrH | Aklaviketone reductase | Reduces the C-7 keto group of aklaviketone.[4] | |

| dnrK | Carminomycin 4-O-methyltransferase | Methylates the 4-hydroxyl group of carminomycin. | |

| dnrP | Rhodomycin D methylesterase | Removes the methyl group from rhodomycin D.[2] | |

| dnrS | Daunosamine glycosyltransferase | Attaches TDP-L-daunosamine to ε-rhodomycinone.[2] | |

| dnrU | Ketoreductase | Reduces the C-13 carbonyl of daunorubicin and its precursors.[9] | |

| dnrV | Unknown | Implicated in the enzymatic reactions catalyzed by DoxA.[9] | |

| dnrX | Unknown | Involved in the metabolism of daunorubicin and doxorubicin.[10] | |

| doxA | Cytochrome P450 monooxygenase | Catalyzes multiple hydroxylation steps, including the conversion of daunorubicin to doxorubicin.[2] | |

| dnm | dnm genes | Various enzymes | Responsible for the biosynthesis of TDP-L-daunosamine.[2] |

| Regulatory | dnrI, dnrJ, dnrN, dnrO | Transcriptional regulators | Control the expression of the biosynthetic genes in a cascade.[1] |

Quantitative Data on Daunorubicin Production

The production of daunorubicin and its intermediates can be significantly influenced by genetic modifications. The following tables summarize quantitative data from studies on various S. peucetius mutant strains.

Table 1: Production of Daunorubicin and Intermediates in S. peucetius Mutant Strains

| Strain | Genotype | Daunorubicin (µg/mL) | Doxorubicin (µg/mL) | ε-Rhodomycinone (µg/mL) | Reference |

| ATCC 29050 (Wild Type) | Wild Type | Variable | 4.2 | Variable | [11] |

| dnrX mutant | dnrX::aphII | ~35 | Increased 3-fold | Not specified | [5] |

| dnrH mutant | dnrH::aphII | Increased 8.5-fold | Increased | Decreased 2-fold | [6] |

| dnrU mutant | dnrU::aphII | Not specified | Increased | Not specified | [6] |

| dnrX dnrU double mutant | dnrX::aphII, dnrU::aphII | Not specified | Increased >3-fold | Not specified | [1] |

| dnrX dnrU dnrH triple mutant | dnrX::aphII, dnrU::aphII, dnrH::aphII | Not specified | Highest titers reported | Not specified | [1] |

| SIPI-7-14 | Parental Strain | Not specified | ~558 | Not specified | [6] |

| △U1 | dnrU knockout | Not specified | ~678 (21.5% increase) | Not specified | [6] |

| △U1/drrC | dnrU knockout, drrC overexpression | Not specified | 1128 (102.1% increase) | Not specified | [12] |

Table 2: Bioconversion of ε-Rhodomycinone to Daunorubicin Glycosides

| Strain | Description | Molar Conversion Efficiency (%) | Reference |

| Non-producing mutant | Blocked in ε-rhodomycinone synthesis | 15 - 30 | [8] |

| Daunorubicin-producing mutant | Produces daunorubicin but not ε-rhodomycinone | ~25 | [8] |

| Production strain C5 | Accumulates both ε-rhodomycinone and daunorubicin | 22 - 32 (of metabolized ε-rhodomycinone) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of daunorubicin biosynthesis.

Fermentation of S. peucetius for Daunorubicin Production

Objective: To cultivate S. peucetius under conditions optimized for daunorubicin production.

Materials:

-

S. peucetius strain

-

Seed medium (e.g., Tryptone Soy Broth)

-

Production medium (e.g., APM medium)[5]

-

Shake flasks

-

Incubator shaker

Protocol:

-

Inoculate a seed culture of S. peucetius in the appropriate seed medium.

-

Incubate the seed culture at 30°C with shaking (e.g., 250 rpm) for 2-3 days.

-

Transfer an aliquot of the seed culture to the production medium in a larger shake flask.

-

Incubate the production culture at 30°C with vigorous shaking for 5-7 days.

-

Monitor the production of daunorubicin and its intermediates periodically by taking samples for HPLC analysis.

Gene Knockout in S. peucetius via Homologous Recombination

Objective: To create a targeted gene deletion mutant of S. peucetius.

Materials:

-

S. peucetius wild-type strain

-

E. coli strain for plasmid construction (e.g., DH5α)

-

E. coli strain for conjugation (e.g., S17-1)

-

Knockout vector containing upstream and downstream flanking regions of the target gene and a resistance cassette

-

Appropriate growth media and antibiotics for E. coli and S. peucetius

Protocol:

-

Construct the gene knockout vector by cloning the upstream and downstream homologous arms of the target gene into a suitable plasmid, flanking an antibiotic resistance cassette.

-

Transform the knockout vector into the conjugative E. coli S17-1 strain.

-

Perform intergeneric conjugation between the E. coli donor strain and S. peucetius recipient strain on a suitable agar medium (e.g., SFM agar).[6]

-

Select for S. peucetius exconjugants that have integrated the plasmid via a single crossover event by plating on a medium containing an antibiotic corresponding to the resistance cassette on the vector.

-

Screen the exconjugants for the desired double crossover event (gene replacement) by replica plating to identify colonies that have lost the vector-encoded resistance marker but retained the resistance from the integrated cassette.

-

Confirm the gene knockout by PCR analysis of genomic DNA from the putative mutants using primers flanking the target gene.

HPLC Analysis of Daunorubicin and Intermediates

Objective: To separate and quantify daunorubicin and its biosynthetic intermediates from culture extracts.

Materials:

-

Culture extract of S. peucetius

-

HPLC system with a UV-Vis or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., acetonitrile and water with an acidic modifier like formic or phosphoric acid)

-

Standards for daunorubicin and relevant intermediates

Protocol:

-

Extract the anthracyclines from the culture broth using an organic solvent (e.g., chloroform or ethyl acetate) at an appropriate pH.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Filter the sample to remove any particulate matter.

-

Inject the sample onto the HPLC system.

-

Elute the compounds using a suitable gradient or isocratic mobile phase.

-

Detect the compounds at an appropriate wavelength (e.g., 480 nm for excitation and 560 nm for emission with a fluorescence detector for higher sensitivity).[13]

-

Quantify the compounds by comparing the peak areas to a standard curve generated with known concentrations of the pure compounds.

Visualizations of Pathways and Workflows

Daunorubicin Biosynthetic Pathway

Caption: Overview of the Daunorubicin Biosynthetic Pathway.

Regulatory Cascade of Daunorubicin Biosynthesis

Caption: Regulatory cascade controlling daunorubicin biosynthesis.

Experimental Workflow for Gene Knockout

Caption: Workflow for generating a gene knockout mutant in S. peucetius.

Conclusion

The biosynthesis of daunorubicin in Streptomyces peucetius is a well-studied but complex pathway that continues to be a subject of intense research. This technical guide has provided a detailed overview of the genes, enzymes, and regulatory networks involved in this process. The presented quantitative data highlights the potential for significantly increasing daunorubicin yields through targeted genetic engineering. The detailed experimental protocols offer a practical starting point for researchers aiming to manipulate this pathway for the production of novel and more effective anticancer drugs. The visualizations provided serve to simplify the understanding of these intricate biological processes and experimental procedures. Further research into the precise mechanisms of the tailoring enzymes and the regulatory control of the biosynthetic gene clusters will undoubtedly pave the way for the development of next-generation anthracycline therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Genetic engineering of doxorubicin production in Streptomyces peucetius: a review - ProQuest [proquest.com]

- 3. Streptomyces peucetius daunorubicin biosynthesis gene, dnrF: sequence and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a daunosamine biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Streptomyces peucetius dpsY and dnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The methods of protoplast formation and transformation of Streptomyces strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of daunorubicin glycosides: role of epsilon-rhodomycinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]

- 10. Genetic engineering of doxorubicin production in Streptomyces peucetius: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Daunorubicin free radical formation and oxidative stress

An In-depth Technical Guide: Daunorubicin Free Radical Formation and Oxidative Stress

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying daunorubicin-induced free radical formation and the subsequent oxidative stress. It details the core biochemical processes, the cellular consequences, and the key signaling pathways involved. This document is intended to serve as a detailed resource, incorporating experimental protocols and data summaries to facilitate further research and drug development efforts aimed at mitigating the cardiotoxic side effects of this potent chemotherapeutic agent.

Core Mechanism: The Redox Cycling of Daunorubicin

Daunorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through a dual mechanism: intercalation into DNA to inhibit topoisomerase II and the generation of free radicals.[1] The latter is a critical factor in both its anti-cancer activity and its dose-limiting cardiotoxicity.[2][3]

The engine of free radical production is the quinone moiety within daunorubicin's aglycone structure.[1][2][4] This structure undergoes a process known as redox cycling, a futile metabolic cycle that consumes reducing equivalents and generates reactive oxygen species (ROS).

The process can be summarized in two key steps:

-

One-Electron Reduction: The quinone group of daunorubicin is reduced by one electron to form a highly unstable semiquinone free radical.[4][5] This reduction is catalyzed by various flavin-dependent reductases, most notably NADPH-cytochrome P450 reductase in the endoplasmic reticulum and NADH dehydrogenase (Complex I) in the inner mitochondrial membrane.[4][6]

-

Reaction with Molecular Oxygen: The semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent daunorubicin molecule and forming a superoxide anion radical (O₂•⁻).[4][5][6]

This cycle repeats, consuming cellular reducing agents like NADPH and continuously generating a flux of superoxide radicals, which are the primary ROS in this cascade.

Generation of Secondary Reactive Oxygen Species

The initial formation of the superoxide anion triggers a cascade that produces other, more potent ROS.

-

Hydrogen Peroxide (H₂O₂): Superoxide is relatively unstable and is quickly converted to hydrogen peroxide (H₂O₂) by the action of superoxide dismutase (SOD) enzymes located in both the mitochondria (Mn-SOD) and the cytoplasm (Cu/Zn-SOD).[6]

-

Hydroxyl Radical (•OH): Hydrogen peroxide can then react with superoxide in the presence of transition metals, particularly iron (Fe²⁺), via the Haber-Weiss and Fenton reactions to produce the hydroxyl radical.[6] The hydroxyl radical is an extremely reactive and damaging species, capable of indiscriminately oxidizing any biological molecule it encounters.[6] Daunorubicin's high affinity for iron facilitates the formation of drug-iron complexes that enhance this reaction, a key factor in its cardiotoxicity.[7]

Cellular Consequences of Oxidative Stress

The massive production of ROS overwhelms the cell's endogenous antioxidant defenses, leading to a state of oxidative stress.[1][2][8] This imbalance results in widespread damage to critical cellular components.

-

Lipid Peroxidation: ROS, particularly the hydroxyl radical, attack polyunsaturated fatty acids in cellular and organellar membranes. This chain reaction degrades lipids, compromising membrane integrity and function.[9][10][11] Malondialdehyde (MDA) is a common byproduct and measurable marker of lipid peroxidation.[11]

-

DNA Damage: ROS can directly damage DNA by causing base modifications (e.g., formation of 8-oxo-2'-deoxyguanosine) and single- or double-strand breaks.[1][12] This DNA damage contributes to the drug's anticancer effect but also to toxicity in non-cancerous tissues.

-

Protein Oxidation: ROS can oxidize amino acid side chains, leading to the formation of protein carbonyls, loss of enzymatic function, and protein aggregation.[2]

-

Mitochondrial Dysfunction: Mitochondria are both a primary source and a major target of daunorubicin-induced ROS.[6][13] The drug accumulates in the inner mitochondrial membrane due to its affinity for cardiolipin.[6] This leads to inhibition of the electron transport chain, a decrease in mitochondrial membrane potential (ΔΨm), impaired ATP synthesis, and further ROS leakage, creating a vicious cycle of damage.[12][13]

Data Presentation

Table 1: Key Molecules in Daunorubicin-Induced ROS Production

| Molecule/Enzyme | Role | Location | Citation |

| Daunorubicin (Quinone) | Substrate for one-electron reduction | - | [1][4] |

| NADPH-Cytochrome P450 Reductase | Catalyzes one-electron reduction | Endoplasmic Reticulum | [4] |

| NADH Dehydrogenase (Complex I) | Catalyzes one-electron reduction | Mitochondria | [6][14] |

| Semiquinone Radical | Unstable intermediate; reduces O₂ | Cellular Milieu | [4][5][6] |

| Superoxide Anion (O₂•⁻) | Primary ROS produced | Cellular Milieu | [4][6] |

| Superoxide Dismutase (SOD) | Converts O₂•⁻ to H₂O₂ | Mitochondria, Cytoplasm | [6] |

| Hydrogen Peroxide (H₂O₂) | Secondary, more stable ROS | Cellular Milieu | [4][6] |

| Iron (Fe²⁺) | Catalyzes Fenton reaction | Cellular Milieu | [6] |

| Hydroxyl Radical (•OH) | Highly reactive tertiary ROS | Cellular Milieu | [6] |

Table 2: Markers of Daunorubicin-Induced Oxidative Stress and Cellular Damage

| Marker | Type of Damage | Assay Method | Citation |

| Increased ROS/Superoxide | General Oxidative Stress | Fluorescent Probes (H₂DCFDA, MitoSOX) | [15][16][17] |

| Malondialdehyde (MDA) | Lipid Peroxidation | TBARS Assay | [11] |

| 8-oxo-2'-deoxyguanosine | Oxidative DNA Damage | ELISA, LC-MS/MS | [12] |

| Protein Carbonyls | Protein Oxidation | DNPH Derivatization/Immunoblot | [2] |

| Decreased ΔΨm | Mitochondrial Dysfunction | Fluorescent Dyes (TMRM, JC-1) | [13][15] |

| Cytochrome c Release | Apoptosis Initiation | Western Blot (Cytosolic Fraction) | [17] |

| Caspase-3 Activation | Apoptosis Execution | Fluorometric/Colorimetric Assays, Western Blot | [13][17] |

Visualizations: Pathways and Workflows

Daunorubicin Redox Cycling and ROS Formation```dot

Caption: Daunorubicin-induced ROS activates multiple signaling pathways leading to apoptosis.

Experimental Workflow for Assessing Oxidative Stress```dot

References

- 1. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 2. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Stress and Cellular Response to Doxorubicin: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Oxidative stress injury in doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsomal lipid peroxidation induced by adriamycin, epirubicin, daunorubicin and mitoxantrone: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of doxorubicin on lipid peroxide levels in tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxorubicin-induced neurotoxicity is associated with acute alterations in synaptic plasticity, apoptosis, and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial dysfunction and oxidative stress in bone marrow stromal cells induced by daunorubicin leads to DNA damage in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | SPAG6 overexpression decreases the pro-apoptotic effect of daunorubicin in acute myeloid leukemia cells through the ROS/JNK MAPK axis in a GSTP1-dependent manner [frontiersin.org]

The Role of Rubidomycin (Daunorubicin) in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubidomycin, also known as Daunorubicin, is a potent anthracycline antibiotic widely employed in the chemotherapy of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its primary mechanism of cytotoxic action involves the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways through which this compound exerts its pro-apoptotic effects. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate cellular responses to this important chemotherapeutic agent. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound-induced apoptosis, and visualizes the complex signaling networks and experimental workflows using Graphviz diagrams.

Introduction

Daunorubicin's efficacy as an anticancer agent is largely attributed to its ability to trigger the apoptotic cascade in rapidly dividing cancer cells.[1] This process is initiated through a multi-faceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1] These initial insults lead to DNA damage and cellular stress, which in turn activate a complex network of signaling pathways culminating in the systematic dismantling of the cell. Understanding these pathways is crucial for optimizing therapeutic strategies, overcoming drug resistance, and developing novel combination therapies.

Core Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through two primary, interconnected pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

-

DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into the DNA double helix, distorting its structure and obstructing the processes of replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils. This leads to the accumulation of single and double-strand DNA breaks, a potent trigger for apoptosis.[1]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[2] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and contributes to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2][3]

Key Signaling Pathways

Several signaling pathways are activated in response to this compound-induced cellular stress, orchestrating the apoptotic response.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in this compound-induced apoptosis.

-

Role of the Bcl-2 Family: DNA damage and oxidative stress lead to the activation of pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, and the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL.[4][5] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.[6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activated pro-apoptotic Bcl-2 proteins translocate to the mitochondria and induce the formation of pores in the outer mitochondrial membrane.[2] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm.[2]

-

Apoptosome Formation and Caspase Activation: Cytochrome c, released from the mitochondria, binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and -7.[7]

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, evidence suggests that this compound can also engage the extrinsic pathway in certain cancer cell types.[4]

-

Fas/FasL System: this compound treatment can lead to the upregulation of Fas ligand (FasL) and its receptor, Fas (also known as CD95).[5]

-

DISC Formation and Caspase-8 Activation: The binding of FasL to Fas triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) and pro-caspase-8. This proximity leads to the auto-activation of caspase-8.[5] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

The p53 Pathway

The tumor suppressor protein p53 plays a pivotal role in mediating the cellular response to DNA damage induced by this compound.[8][9]

-

p53 Activation: In response to DNA double-strand breaks, p53 is stabilized and activated through post-translational modifications, including phosphorylation.[10]

-

Transcriptional Regulation of Apoptotic Genes: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes such as Bax and PUMA.[8] This directly feeds into the intrinsic apoptotic pathway. The functionality of the p53 pathway can significantly influence a cancer cell's sensitivity to this compound.[11]

Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway

The JNK pathway is a critical component of the cellular stress response activated by this compound.

-

JNK Activation: Oxidative stress and DNA damage lead to the phosphorylation and activation of JNK.[12]

-

Modulation of Apoptotic Proteins: Activated JNK can phosphorylate and regulate the activity of various proteins involved in apoptosis, including members of the Bcl-2 family, thereby promoting cell death.[12]

Sphingomyelin-Ceramide Pathway

Emerging evidence points to the involvement of the sphingomyelin-ceramide pathway in this compound-induced apoptosis.[5][13]

-

Ceramide Generation: this compound can stimulate the hydrolysis of sphingomyelin in the cell membrane, leading to the generation of the second messenger ceramide.[13]

-

Downstream Signaling: Ceramide can then activate downstream signaling cascades that contribute to the apoptotic process, although the precise mechanisms are still under investigation.[13]

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 0.597 | [14] |

| HT29 | Colorectal Cancer | 0.547 | [14] |

| SNU283 | Colorectal Cancer | 0.6934 | [14] |

| DLD-1 | Colorectal Cancer | 25.55 | [14] |

| HCT8 | Colorectal Cancer | 34.93 | [14] |

| MOLM-13 | Acute Myeloid Leukemia | 0.02 | [7] |

| MV4-11 | Acute Myeloid Leukemia | 0.01 | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.03 | [7] |

| HL-60 | Acute Promyelocytic Leukemia | 0.1 | [15] |

| U937 | Histiocytic Lymphoma | 0.1 | [15] |

Table 2: Percentage of Apoptotic Cells after this compound Treatment in Leukemia Cell Lines

| Cell Line | Treatment | 4h Recovery | 12h Recovery | 24h Recovery | Reference |

| MOLT-4 | 10 µM Daunorubicin | 27.48% ± 2.46 | 14.88% ± 2.45 | 12.88% ± 0.10 | [16] |

| CCRF-CEM | 10 µM Daunorubicin | 14.15% | Not Reported | 4.51% ± 0.04 | [16] |

| SUP-B15 | 10 µM Daunorubicin | 25.75% ± 1.74 | 11.45% ± 1.61 | 18.11% ± 1.53 | [16] |

Table 3: Effect of Doxorubicin (an Anthracycline similar to this compound) on Bax/Bcl-xL Ratio in MCF-7 Breast Cancer Cells

| Treatment | 24h Incubation (Fold Change) | 48h Incubation (Fold Change) | 72h Incubation (Fold Change) | Reference |

| 0.1 µM Doxorubicin | > 2 | > 10 | > 2 | [17] |

| 0.5 µM Doxorubicin | > 2 | > 10 | > 2 | [17] |

| 1 µM Doxorubicin | > 2 | > 10 | > 2 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (Daunorubicin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at an appropriate density in culture plates or flasks.

-

Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control group.

-

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, gently detach the cells using trypsin-EDTA, and then collect by centrifugation. Collect the supernatant as well to include any floating apoptotic cells.

-

-

Washing:

-

Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide to the cell suspension.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 4)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Table 4: Recommended Primary Antibodies for Western Blot Analysis

| Target Protein | Recommended Antibody (Clone) | Supplier | Catalog Number |

| Cleaved PARP (Asp214) | Rabbit pAb | Cell Signaling Technology | #9541 |

| Cleaved Caspase-3 (Asp175) | (5A1E) Rabbit mAb | Cell Signaling Technology | #9664 |

| p53 | (DO-1) Mouse mAb | Santa Cruz Biotechnology | sc-126 |

| Phospho-JNK (Thr183/Tyr185) | (G9) Mouse mAb | Cell Signaling Technology | #9255 |

| Bcl-2 | (100) Mouse mAb | Santa Cruz Biotechnology | sc-509 |

| Bax | (N-20) Rabbit pAb | Santa Cruz Biotechnology | sc-493 |

| β-Actin (Loading Control) | (C4) Mouse mAb | Santa Cruz Biotechnology | sc-47778 |

Caspase-3/7 Activity Assay

This fluorometric assay measures the activity of the key executioner caspases, caspase-3 and -7.

Materials:

-

Treated and untreated cells

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Plating and Treatment:

-

Seed cells in a white-walled 96-well plate at the desired density.

-

Treat cells with this compound for the indicated times.

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each sample using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Workflows

References

- 1. Anti-p53 antibody [DO1] (GTX70214) | GeneTex [genetex.com]

- 2. Monitoring daunorubicin-induced alterations in protein expression in pancreas carcinoma cells by two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purified Mouse Anti-Cleaved PARP (Asp214) [bdbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Bcl-2, Bax, and c-Fos expression correlates to RPE cell apoptosis induced by UV-light and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bax Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Anti-PARP (cleaved Asp214) Antibody (A94925) | Antibodies.com [antibodies.com]

- 8. Phospho-JNK1/JNK2 (Thr183, Tyr185) Polyclonal Antibody (44-682G) [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-PARP (Cleaved-Asp214) antibody produced in rabbit affinity isolated antibody | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. p53 (DO-1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Liposomal Daunorubicin: A Technical Guide to Enhanced Efficacy and Safety

For Researchers, Scientists, and Drug Development Professionals

The encapsulation of the potent anthracycline antibiotic, daunorubicin, within a liposomal delivery system represents a significant advancement in chemotherapy. This formulation strategy, commercialized as DaunoXome® and a key component of the combination therapy Vyxeos® (CPX-351), has demonstrated a superior pharmacological profile compared to conventional free daunorubicin. This technical guide provides an in-depth analysis of the advantages of liposomal daunorubicin, focusing on its altered pharmacokinetics, reduced toxicity, and enhanced clinical efficacy, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Enhanced Pharmacokinetics and Tumor Targeting

Liposomal encapsulation fundamentally alters the pharmacokinetic properties of daunorubicin, leading to a more favorable biodistribution and prolonged circulation time. The lipid bilayer of the liposome protects the entrapped daunorubicin from enzymatic degradation and minimizes binding to plasma proteins.[1] This results in a significantly higher area under the plasma curve (AUC) and a lower volume of distribution compared to free daunorubicin, indicating that the drug remains in circulation for longer and is less readily taken up by non-target tissues.[2][3]

The small size of the liposomes, typically around 45 nm in diameter for DaunoXome, allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[1][4] The leaky vasculature and poor lymphatic drainage characteristic of solid tumors permit the accumulation of these nanoparticles, thereby increasing the local concentration of daunorubicin at the tumor site.[1][5]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of liposomal daunorubicin (DaunoXome) compared to conventional daunorubicin.

| Pharmacokinetic Parameter | Liposomal Daunorubicin (DaunoXome) | Conventional Daunorubicin | Fold Difference | Reference |

| Area Under the Curve (AUC) | ~761.8 mcg*hr/mL (at 44 mg/m²) | Significantly Lower | ~1250-fold higher | [3] |

| Volume of Distribution (Vd) | 2.08 L/m² | 1364 L | Significantly Lower | [3][6] |

| Plasma Clearance (CL) | 0.344 L/hr/m² | 129 L/hr | ~1000-fold smaller | [3][6] |

| Elimination Half-life (t½) | 5.23 hours | 18.5 hours (non-liposomal) | Shorter (liposomal formulation) | [3][6] |

| Daunorubicinol/Daunorubicin AUC Ratio | 0.82% | Higher | Lower | [6] |